Isoeugenyl acetate
Description
Isoeugenyl acetate has been reported in Valeriana officinalis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBVFZKQJGVEP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020590 | |
| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; spicy, clove-like aroma | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oil, soluble (in ethanol) | |
| Record name | Isoeugenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5912-87-8, 93-29-8 | |
| Record name | trans-Isoeugenol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |
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| Record name | Isoeugenyl acetate, (E)- | |
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| Record name | Acetylisoeugenol | |
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| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Isoeugenyl acetate, (E)- | |
| Source | EPA DSSTox | |
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| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |
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| Record name | ISOEUGENYL ACETATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Isoeugenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |
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Influence of Functional Groups on Bioactivity
Influence of the Propenyl Group and Hydroxyl Esterification
Comparisons between eugenol (B1671780) and isoeugenol highlight the importance of the side chain's unsaturation. The presence of an allyl group in eugenol, as opposed to the propenyl group in isoeugenol, has been identified as significant for antifungal characteristics mdpi.com. While the allyl group in eugenol is crucial for its antifungal properties, the esterification of the phenolic hydroxyl group, such as in the formation of isoeugenol acetate, has shown varied effects depending on the biological activity being assessed.
For antioxidant activity, studies indicate that esterification of the phenolic hydroxyl group generally leads to a substantial reduction in radical scavenging capacity compared to the parent phenolic compounds like eugenol or isoeugenol nih.govd-nb.inforesearchgate.net. For instance, eugenol exhibits a potent antioxidant activity with an IC₅₀ of 4.38 μg/mL, while isoeugenol shows a reduced activity with an IC₅₀ of 50.7 μg/mL. Isoeugenol acetate and other acetylated derivatives demonstrate significantly lower antioxidant effects, with IC₅₀ values exceeding 100 μg/mL nih.govd-nb.info.
Role of the Methoxy (B1213986) Group
The methoxy group at the ortho position to the hydroxyl group (or acetoxy group in the acetate) is a characteristic feature of both eugenol and isoeugenol derivatives. The position and presence of methoxy and hydroxyl groups on the aromatic ring are known to critically influence insecticidal and antifungal activities gwpgc.ac.in.
Correlation of Molecular Structure with Insecticidal and Antifeedant Effects
Essential oils and their constituent compounds, including phenylpropanoids like isoeugenol (B1672232) acetate (B1210297) and its derivatives, are recognized for their insecticidal and antifeedant properties mdpi.comsemanticscholar.orgscialert.nettandfonline.com. The efficacy of these natural products against insect pests is attributed to their complex chemical structures, which often feature a variety of functional groups that interact with insect physiological and biochemical systems.
Structure-activity relationship (SAR) studies suggest that phenolic hydroxyl groups contribute to insecticidal activity gwpgc.ac.in. While direct quantitative data for isoeugenol acetate's insecticidal activity is less detailed in the reviewed literature, general trends for related compounds provide insight. Isoeugenol itself has been described as having lower efficacy as a fumigant compared to eugenol (B1671780) semanticscholar.org. However, eugenyl acetate has demonstrated effectiveness against mosquito larvae researchgate.net. The specific arrangement of functional groups, such as the propenyl side chain and the methoxy (B1213986) and acetoxy groups in isoeugenol acetate, influences its interaction with insect targets, potentially affecting neurotoxicity, enzyme inhibition, or disruption of metabolic pathways gwpgc.ac.in.
Sar in Antifungal Activity
The antifungal activity of isoeugenol (B1672232) acetate (B1210297) and related compounds is modulated by structural features, offering insights into their mechanism of action.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoeugenol (B1672232) acetate (B1210297), providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In one study, the ¹H and ¹³C NMR spectra for acetyl isoeugenol were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. ccsenet.org The ¹H NMR spectrum revealed distinct signals corresponding to the different types of protons in the molecule. ccsenet.org For instance, the aromatic protons appeared as a multiplet, while the methoxy (B1213986) and acetyl protons presented as sharp singlets. ccsenet.org The ¹³C NMR data provided complementary information, identifying the chemical shifts for each of the 12 carbon atoms in the structure, from the aromatic ring carbons to the methyl carbons of the acetate and propenyl groups. ccsenet.org The identity of isoeugenyl acetate can also be confirmed by ¹H-NMR analysis as a quality control specification. researchgate.net
Table 1: NMR Spectroscopic Data for Isoeugenol Acetate in DMSO-d6 ccsenet.org
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.36 | d | Aromatic CH |
| 7.27 | s | Aromatic CH | |
| 7.17 | dd | Aromatic CH | |
| 7.08 | d | Aromatic CH | |
| 3.85 | s | Methoxy (OCH₃) | |
| 2.26 | s | Acetyl (CH₃CO) | |
| ¹³C NMR | 169.0 | - | Carbonyl (C=O) |
| 151.5 | - | Aromatic C-O | |
| 139.3 | - | Aromatic C | |
| 136.5 | - | Aromatic C | |
| 128.6 | - | Aromatic C-H | |
| 123.4 | - | Aromatic C-H | |
| 119.5 | - | Aromatic C-H | |
| 110.7 | - | Aromatic C-H | |
| 56.2 | - | Methoxy (OCH₃) | |
| 20.8 | - | Acetyl (CH₃) |
Data recorded on a 400 MHz spectrometer. d = doublet, s = singlet, dd = doublet of doublets.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of isoeugenol acetate, as well as to gain structural information through fragmentation analysis. In electron ionization (EI) mode, the molecule is bombarded with electrons, causing it to ionize and break into characteristic fragment ions.
The mass spectrum of isoeugenol acetate shows a prominent molecular ion peak corresponding to its molecular weight. atlantis-press.com Analysis using an EI-B type instrument reveals a base peak (the most abundant ion) at a mass-to-charge ratio (m/z) of 164.0, which results from the loss of the acetyl group. atlantis-press.com Other significant fragments are also observed, providing a distinct fingerprint for the compound. atlantis-press.com
Table 2: Major Ions in the Electron Ionization Mass Spectrum of Isoeugenol Acetate atlantis-press.com
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 164.0 | 99.99 | [M-CH₂CO]⁺ |
| 43.0 | 22.79 | [CH₃CO]⁺ |
| 149.0 | 17.14 | [M-CH₂CO-CH₃]⁺ |
| 91.0 | 14.72 | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in isoeugenol acetate by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum provides direct evidence for the ester functionality and other key structural features.
The conversion of isoeugenol to isoeugenol acetate is clearly marked by changes in the IR spectrum. A key indicator is the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically observed around 1775 cm⁻¹. researchgate.net Concurrently, the broad absorption band corresponding to the hydroxyl (O-H) group of the parent isoeugenol, usually found around 3400-3500 cm⁻¹, disappears upon acetylation. atlantis-press.comresearchgate.net For the related compound eugenyl acetate, characteristic peaks for the carboxyl groups have been noted at 1741 and 1628 cm⁻¹. researchgate.net The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a valid identity test for isoeugenol acetate. staq.qld.edu.au
Table 3: Characteristic Infrared Absorption Bands for Isoeugenol Acetate
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1775 | C=O Stretch | Ester Carbonyl |
| 1600-1650 | C=C Stretch | Alkene |
| 1450-1580 | C=C Stretch | Aromatic Ring |
Chromatographic Techniques
Chromatographic methods are essential for separating isoeugenol acetate from complex mixtures and for its quantification. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification and quantification of volatile compounds like isoeugenol acetate.
In research, GC-MS has been used to confirm the presence of this compound in plant extracts. fao.org A typical analysis involves injecting the sample into a heated port, where it is vaporized and carried by a gas (like helium) through a capillary column. fao.org The separation is based on the compound's boiling point and affinity for the column's stationary phase. For this compound, specific temperature programs are used, such as starting at 50°C and ramping up to 300°C, to ensure effective separation. fao.org Following separation, the compound is detected by a mass spectrometer operating in electron ionization (EI) mode. fao.org The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification. The Kovats retention index, a measure of retention time normalized to adjacent n-alkanes, is also used for standardized identification. atlantis-press.comresearchgate.net
Table 4: Gas Chromatography Parameters and Retention Indices for Isoeugenol Acetate
| Parameter | Value/Condition | Reference |
|---|---|---|
| Kovats Retention Index (Standard Non-polar column) | 1534.4 | atlantis-press.com |
| Kovats Retention Index (Semi-standard Non-polar column) | 1617, 1620 | atlantis-press.com |
| Kovats Retention Index (Standard Polar column) | 2395 | atlantis-press.com |
| Example GC Oven Program | 50°C (2.5 min) -> 150°C (15°C/min) -> 200°C (3°C/min) -> 300°C (8°C/min, hold 8 min) | fao.org |
| Injector/Detector Temp. | 300°C | fao.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | fao.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key separation technique used for the analysis of isoeugenol acetate, particularly in contexts like monitoring bioconversion processes. fao.org It is suitable for compounds that may not be sufficiently volatile or stable for GC analysis.
In a typical Reverse-Phase HPLC (RP-HPLC) method, isoeugenol acetate is separated on a non-polar stationary phase, such as a C18 column. fao.org The mobile phase is a mixture of polar solvents, often methanol (B129727) or acetonitrile (B52724) and an aqueous solution (e.g., water with acetic or trifluoroacetic acid). fao.org The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. fao.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where isoeugenol acetate absorbs strongly, such as 254 nm or 270 nm. fao.org In one specific method, isoeugenol was eluted at a retention time of 14.4 minutes. fao.org
Table 5: Example HPLC Conditions for Isoeugenol Acetate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Lichrospher 100 RP-18 | Chromolith RP-18 e |
| Mobile Phase | Gradient: Methanol & Acetic Acid (aq) | Gradient: Methanol & 1mM Trifluoroacetic Acid |
| Detection | UV at 270 nm | PDA at 254 nm |
| Retention Time | 14.4 min | Not specified |
| Reference | fao.org | |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique frequently employed in the qualitative analysis of isoeugenol acetate. It serves as a rapid and efficient method for monitoring the progress of chemical reactions, identifying the presence of the compound in mixtures, and determining its purity. Research indicates its utility in both synthetic and natural product chemistry contexts. researchgate.netsci-hub.sescielo.brtandfonline.com
Detailed Research Findings
In synthetic organic chemistry, TLC is crucial for tracking the conversion of isoeugenol to isoeugenol acetate. Researchers have used TLC to confirm the completion of the acetylation reaction by observing the disappearance of the starting material, isoeugenol. scielo.br The reaction is monitored by spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system. scielo.br One study noted that in a mobile phase of ethyl acetate and n-hexane (1:3 ratio), the complete consumption of isoeugenol was verified before proceeding with the work-up of the reaction mixture. scielo.br
The chromatographic behavior of isoeugenol acetate is distinct from its precursor, isoeugenol. It has been observed that isoeugenol acetate possesses a higher retention factor (Rf) than isoeugenol, indicating it is less polar and travels further up the TLC plate. ums.ac.id This difference in Rf values allows for clear differentiation between the product and the reactant. ums.ac.id
TLC has also been successfully applied to identify isoeugenol acetate in natural extracts. In a study on the constituents of the Muga silkworm's host plant, Machilus bombycina, TLC analysis of hexane (B92381) and ethyl acetate extracts of the leaves revealed the presence of this compound. researchgate.netsci-hub.setandfonline.com This identification was a key step before further confirmation by more advanced spectroscopic methods. researchgate.netsci-hub.se
Various solvent systems have been utilized for the TLC analysis of isoeugenol acetate and related compounds, with the choice depending on the specific analytical goal.
Table 1: TLC Systems for Isoeugenol Acetate Analysis
| Stationary Phase | Mobile Phase (Eluent) | Application | Source |
|---|---|---|---|
| Silica Gel | Ethyl acetate : n-hexane (1:3) | Monitoring the synthesis of isoeugenol acetate from isoeugenol. | scielo.br |
| Silica Gel G | Petroleum ether : Ethyl acetate (85:15) | Analysis of isoeugenol derivatives. | ijsrst.com |
| Not Specified | Petroleum ether : Ethyl acetate (2:1) | Monitoring the oxidation reaction of isoeugenol. | mdpi.com |
| Not Specified | Hexane and Ethyl Acetate | Identification in plant extracts. | researchgate.netsci-hub.setandfonline.com |
Table 2: Comparative TLC Data
| Compound | Finding | Mobile Phase | Source |
|---|---|---|---|
| Isoeugenol Acetate | Has a higher retention factor (Rf) than isoeugenol. | Not specified in detail, but used in the context of acetylation reaction monitoring. | ums.ac.id |
| Isoeugenol (pure) | Rf value of 0.65. | Chloroform | atlantis-press.com |
Biotechnological Applications and Metabolic Engineering
Microbial Biotransformation Platforms
Microbial biotransformation represents a key area in the biotechnological utilization of compounds like isoeugenol (B1672232), a precursor to isoeugenol acetate (B1210297). These processes leverage microorganisms to convert substrates into valuable products, aligning with green chemistry principles.
Conversion of Isoeugenol to Vanillin (B372448) using Microorganisms
A prominent biotechnological application involving isoeugenol is its conversion to vanillin. Numerous microorganisms, including bacteria and fungi, have been explored for this biotransformation.
Microbial Catalysts: Various bacterial strains, such as Pseudomonas putida, Bacillus pumilus, Bacillus subtilis, Serratia marcescens, Aeromonas veronii, and Pseudomonas chlororaphis, have demonstrated the ability to convert isoeugenol into vanillin. Fungi like Aspergillus niger have also been employed, though sometimes with lower efficiency or requiring multi-step processes. For instance, Bacillus pumilus S-1 has shown a high molar yield of 40.5% in converting isoeugenol to vanillin. Pseudomonas putida IE27 has achieved a molar conversion yield of 71% for vanillin production from isoeugenol under optimized conditions.
Process Optimization for Enhanced Vanillin Production: Research has focused on optimizing bioconversion parameters to maximize vanillin yield. This includes adjusting substrate concentration, incubation temperature, pH, agitation rates, and utilizing additives like resins (e.g., Amberlite XAD-4) or co-solvents (e.g., dimethyl sulfoxide (B87167), DMSO) to improve solubility and reduce product inhibition. For example, using Pseudomonas putida IE27, a vanillin yield of 16.1 g/L was achieved from 150 mM isoeugenol with 10% DMSO. Bacillus pumilus S-1 converted 10 g/L of isoeugenol to 3.75 g/L of vanillin in 150 hours, achieving a molar yield of 40.5%. A biphasic system using Pseudomonas putida HUT 8100 allowed for higher substrate concentrations (400 g/L isoeugenol) without significant toxicity, yielding 11.95 g/L of vanillin.
Mitigation of Cytotoxicity of Intermediates: High concentrations of vanillin and its intermediates can be cytotoxic to microorganisms, limiting production yields. Strategies to mitigate this include using resins to adsorb vanillin as it is produced, thereby reducing its concentration in the medium and alleviating product inhibition. Furthermore, engineering strains to enhance tolerance or reduce the accumulation of toxic intermediates is an ongoing area of research.
Enzymatic Oxidation by Isoeugenol Monooxygenase (IEM)
The conversion of isoeugenol to vanillin often proceeds via an epoxide-diol pathway, catalyzed by isoeugenol monooxygenase (IEM). This enzyme plays a critical role in the one-step conversion of isoeugenol to vanillin.
Enzyme Characterization: IEM genes have been identified and characterized from various bacteria, including Pseudomonas putida IE27 and Pseudomonas nitroreducens Jin1. The IEM from P. nitroreducens Jin1, for instance, has a predicted molecular mass of 54 kDa and exhibits optimal activity at 30 °C and pH 9.0. Studies have shown that IEM catalyzes the oxidative cleavage of isoeugenol through monooxygenation, incorporating an oxygen atom from O₂ into vanillin. Recombinant E. coli strains overexpressing IEM have demonstrated high vanillin production, reaching up to 28 g/L from isoeugenol.
Process Optimization for Enhanced Vanillin Production
Enzymatic Synthesis of Esters
Enzymatic synthesis offers a green and efficient route for producing various esters, including those derived from isoeugenol.
Lipase-Mediated Acetylation of Isoeugenol
Isoeugenol acetate is an ester formed from isoeugenol. While the direct biotechnological applications of isoeugenol acetate are less documented than those of isoeugenol in vanillin production, its synthesis via enzymatic methods is of interest.
Synthesis of Isoeugenol Acetate: The acetylation of isoeugenol can be achieved using lipases as biocatalysts. This process involves the esterification of the hydroxyl group of isoeugenol with an acetyl donor, such as acetic anhydride (B1165640). Research into the enzymatic synthesis of related compounds, like eugenyl acetate from eugenol (B1671780) using lipases, demonstrates the feasibility of such methods, achieving high conversion rates under optimized conditions. These enzymatic approaches are favored for their specificity, mild reaction conditions, and reduced environmental impact compared to chemical synthesis.
Table 1: Microorganisms and Yields in Isoeugenol to Vanillin Biotransformation
| Microorganism | Substrate Concentration (g/L) | Vanillin Yield (g/L) | Molar Yield (%) | Incubation Time (h) | Reference(s) |
| Pseudomonas putida IE27 | 150 mM (approx. 25 g/L) | 16.1 | 71 | 24 | |
| Bacillus pumilus S-1 | 10 | 3.75 | 40.5 | 150 | |
| Serratia marcescens (DSM 30126) | N/A | 3.8 | N/A | 9 days | |
| Pseudomonas aeruginosa ISPC2 | 1 | 1.62 | 17.3 | 72 | |
| Pseudomonas nitroreducens Jin1 | 49.2 | 38.34 | N/A | N/A | |
| Bacillus fusiformis | 50 | 8.10 | N/A | 72 | |
| Aspergillus niger I-1472 | 3.61 | 0.137 (predicted) | N/A | N/A |
Table 2: Key Enzymes in Isoeugenol Biotransformation to Vanillin
Optimization of Reaction Parameters (Temperature, Molar Ratios, Enzyme Load)
The enzymatic synthesis of esters, including those related to isoeugenol acetate, often involves optimizing several reaction parameters to achieve high conversion yields and efficiency. Studies on the synthesis of eugenyl acetate, a structurally similar compound, provide insights into the critical factors influencing such biotransformations.
Lipase-catalyzed acetylation reactions are commonly employed for ester synthesis. For the production of eugenyl acetate, optimized conditions using Lipozyme TL 100L have been reported, demonstrating the impact of temperature, substrate molar ratios, and enzyme load. For instance, a temperature of 55 °C, an acetic anhydride to eugenol molar ratio of 1:1, and an enzyme load of 10% (w/w) of Lipozyme TL 100L resulted in a conversion of 91.80% within 2 hours nih.govresearchgate.netresearchgate.netresearchgate.net.
Further investigations into eugenil acetate synthesis highlighted the influence of molar ratios and enzyme concentration. A molar ratio of acetic anhydride to eugenol of 3:1 showed a more pronounced effect on conversion within the first 4 hours, achieving 80% conversion. Maximum yields exceeding 90% were attained after 6 hours at molar ratios of 3:1 and 5:1 researchgate.net. Interestingly, in some studies, varying the enzyme concentration between 1% and 10% (w/w) did not significantly impact the production of eugenil acetate, suggesting that within this range, enzyme availability might not be the limiting factor researchgate.net.
In related enzymatic esterification processes, such as the synthesis of pentyl acetate, optimal conditions have been identified at 40 °C with an alcohol to acid molar ratio of 2:1 and an enzyme loading of 10% (w/w) relative to the acetic acid substrate mdpi.com. These findings underscore the importance of systematically evaluating and optimizing these parameters for efficient biocatalytic ester synthesis.
Table 1: Optimized Reaction Parameters for Eugenyl Acetate Synthesis
| Parameter | Optimal Condition | Resulting Conversion | Reaction Time | Reference |
| Temperature | 55 °C | 91.80% | 2 hours | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Acetic Anhydride:Eugenol Molar Ratio | 1:1 | 91.80% | 2 hours | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Enzyme Load (Lipozyme TL 100L) | 10 wt% | 91.80% | 2 hours | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Acetic Anhydride:Eugenol Molar Ratio | 3:1 or 5:1 | >90% | 6 hours | researchgate.net |
| Enzyme Concentration (for Eugenil Acetate) | 1%, 5.5%, or 10% (w/w) | No significant effect | N/A | researchgate.net |
Role in Biosynthesis of Other Bioactive Compounds
Isoeugenol acetate serves as a precursor in the biological synthesis of other valuable compounds, most notably methylisoeugenol (B143332). This transformation typically involves a two-step process within biological systems: deacetylation followed by methylation.
Precursor in Methylisoeugenol Formation in Biological Systems
In certain biological contexts, such as within the digestive system of silkworm larvae, isoeugenyl acetate (isoeugenol acetate) can be converted into isoeugenol through enzymatic deacetylation. Subsequently, this isoeugenol can undergo methylation to yield methylisoeugenol sci-hub.se. This pathway highlights how ester derivatives can act as intermediates in the biosynthesis of more complex or differently functionalized molecules.
The broader biochemical pathway for methylisoeugenol formation involves the methylation of isoeugenol. Studies have identified enzymes such as S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (e.g., DcE(I)OMT1 in carrots) that catalyze the methylation of the para-hydroxyl group of isoeugenol to produce methylisoeugenol researchgate.net. While this directly involves isoeugenol, the initial presence of isoeugenol often stems from the deacetylation of isoeugenol acetate in biological matrices sci-hub.se. The phenylpropanoid pathway, originating from phenylalanine, provides the foundational building blocks like coniferyl alcohol, which can be further processed to form eugenol and subsequently isoeugenol, setting the stage for methylation to methylisoeugenol researchgate.netoup.comnih.gov.
Table 2: Biosynthetic Pathway of Methylisoeugenol from Isoeugenol Acetate
| Step | Precursor/Intermediate | Transformation | Enzyme Class/Type | Product | Biological Context/Source | Reference |
| 1 | Isoeugenol acetate | Deacetylation | Esterases/Hydrolases | Isoeugenol | Silkworm gut enzymes | sci-hub.se |
| 2 | Isoeugenol | Methylation | O-Methyltransferase | Methylisoeugenol | Plant metabolic pathways | researchgate.net |
Compound List:
Isoeugenol acetate (this compound)
Methylisoeugenol
Eugenol
Eugenyl acetate
Isoeugenol
Acetic anhydride
Lipozyme TL 100L
Lipozyme®435
CALB L
Eugenil acetate
Pentyl acetate
Coniferyl acetate
O-methyl isoeugenol
Methyl eugenol (ME)
Coniferyl alcohol
Ferulic acid
Phenylalanine
Caffeic acid
Vanillin
Methyleugenol
O-methyltransferase
Environmental and Metabolic Fate Studies
Biodegradation and Environmental Persistence
The persistence and degradation of a chemical in the environment are key indicators of its potential ecological impact.
Direct studies detailing the biodegradability of isoeugenol (B1672232) acetate (B1210297) in specific environmental compartments (soil, water, air) are limited in the provided search results. However, its primary hydrolysis product, isoeugenol, has been characterized as readily biodegradable doc.govt.nzheraproject.com. This suggests that isoeugenol acetate itself is likely to undergo relatively rapid degradation in environments where hydrolytic conditions are favorable, or where microbial activity can facilitate its breakdown. The ester linkage is generally susceptible to microbial enzymatic activity.
Isoeugenol acetate is extensively hydrolyzed by esterases present in various biological tissues, including the liver, plasma, and skin europa.eunih.govsvdcdn.comeuropa.eu. This hydrolysis cleaves the ester bond, yielding isoeugenol and acetic acid. Studies have demonstrated that this process is rapid and efficient across different biological matrices.
Liver Esterases: Hepatic esterases, particularly those found in microsomal fractions, exhibit significant hydrolytic activity towards isoeugenol acetate. Kinetic analysis of hydrolysis in rat hepatic S-9 fractions revealed a Vmax of 52 nmol/minute/mg of protein, a Km of 110 μM, and an intrinsic metabolic clearance (CLint) of 0.5 mL/minute europa.eu. Incubation with microsomal protein showed complete hydrolysis within 15 minutes at a concentration of 500 μM europa.eu. Human female hepatic tissue also hydrolyzed isoeugenol acetate to isoeugenol within 30 minutes svdcdn.com.
Plasma Esterases: Plasma esterases also contribute to the hydrolysis of isoeugenol acetate, facilitating its rapid breakdown in circulation europa.eu.
Skin Esterases: Studies indicate that skin esterases also possess hydrolytic activity towards isoeugenol acetate, though potentially to a lesser extent compared to hepatic esterases europa.eu. Incubation with rat skin microsomes and cytosol showed hydrolytic activity, with studies using skin protein demonstrating hydrolysis within 15 minutes svdcdn.com.
The rapid hydrolysis by tissue esterases suggests that isoeugenol acetate itself may have limited systemic bioavailability via oral, dermal, or inhalation routes, as it is efficiently converted to isoeugenol upon exposure europa.eu.
Table 1: Isoeugenol Acetate Hydrolysis Kinetics in Biological Systems
| Biological Matrix | Enzyme Type (Implied) | Incubation Conditions | Hydrolysis Time | Kinetic Parameters (Rat Hepatic S-9) | Reference |
| Rat Hepatic S-9 Fraction | Esterases | 500 μM concentration | Complete within 15 min | Vmax: 52 nmol/min/mg protein, Km: 110 μM, CLint: 0.5 mL/min | europa.eu |
| Rat Hepatocytes | Esterases | 500 µmol/L concentration | Complete within 15–20 min | N/A | |
| Human Female Hepatic Tissue | Esterases | N/A | Complete within 30 min | N/A | svdcdn.com |
| Microsomal Protein | Esterases | 500 μM concentration, 0.0125 mg/mL protein | Complete within 15 min | N/A | europa.eu |
| Rat Skin Microsomes | Esterases | 488 nmol/ml concentration, 0.0375 mg/ml protein | N/A | N/A | svdcdn.com |
| Rat Skin Cytosol | Esterases | 488 nmol/ml concentration, 0.1 mg/ml protein | N/A | N/A | svdcdn.com |
Degradability in Environmental Compartments
Bioaccumulation Potential
The potential for a substance to bioaccumulate in organisms is often predicted using its physicochemical properties, particularly the octanol-water partition coefficient (log Kow).
The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity, indicating its tendency to partition into fatty tissues. For isoeugenol acetate, reported log Kow values suggest a low potential for bioaccumulation.
Isoeugenol acetate has a reported log Kow of 2.9 at 35°C europa.eu.
Other assessments indicate a log Kow of 3.47 (experimental) eandspestsolutions.co.uk and a logP of 3.38 (ALOGPS) or 2.55 (ChemAxon) foodb.ca.
Table 2: Physicochemical Properties Relevant to Bioaccumulation of Isoeugenol Acetate
| Property | Value | Conditions/Method | Implication for Bioaccumulation | Reference |
| Log Kow | 2.9 | 35°C | Low potential | europa.eu |
| Log Kow | 3.47 | Experimental | Low potential | eandspestsolutions.co.uk |
| LogP | 3.38 | ALOGPS | Low potential | foodb.ca |
| LogP | 2.55 | ChemAxon | Low potential | foodb.ca |
| Isoeugenol Log Kow (Hydrolysis Product) | ~2.1 | N/A | Low potential | heraproject.com |
Metabolic Pathways in Organisms
The metabolism of isoeugenol acetate in organisms primarily involves its rapid hydrolysis.
The primary metabolic pathway for isoeugenol acetate involves its rapid hydrolysis by esterases, leading to the in situ generation of isoeugenol europa.eunih.goveuropa.eu. This conversion is efficient across various biological systems, as detailed in section 6.1.2. Once formed, isoeugenol itself undergoes further metabolic transformations. These can include:
Phase I Reactions: Such as O-demethylation of the methoxy (B1213986) group to form catechol derivatives, and omega-oxidation of the propenyl side chain to a carboxylic acid .
Phase II Conjugation: The phenolic hydroxyl group of isoeugenol is readily conjugated with sulfate (B86663) or glucuronic acid. These conjugation reactions facilitate the excretion of the compound and its metabolites, primarily via urine europa.eu.
Advanced Research Perspectives and Future Directions
Elucidation of Complex Mechanistic Pathways
Understanding how isoeugenol (B1672232) acetate (B1210297) interacts at a molecular level is crucial for predicting and harnessing its biological effects. Research is focusing on detailed molecular interactions and structure-activity-toxicity relationships.
Detailed Molecular Interactions with Biological Targets
Studies have begun to explore the specific molecular targets of isoeugenol acetate. For instance, isoeugenol acetate has been investigated for its inhibitory effects on metabolic enzymes. It demonstrated inhibitory activity against α-amylase, α-glycosidase, and acetylcholinesterase (AChE) tandfonline.comresearchgate.net. In the context of neurodegenerative diseases, isoeugenol was found to have significant binding affinity to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), suggesting a potential role in targeting pathways associated with conditions like Alzheimer's disease mdpi.com. Furthermore, isoeugenol acetate has been identified as a ferroptosis inhibitor, showing potential in alleviating cell death and reducing reactive oxygen species (ROS) accumulation in certain cell lines medchemexpress.com. Its interaction with Penicillin-binding protein 2a (PBP2a) has also been studied through molecular docking, indicating a potential mechanism for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.
In-depth Analysis of Structure-Activity-Toxicity Relationships
Research into structure-activity relationships (SAR) aims to correlate the chemical structure of isoeugenol acetate and its analogues with their observed biological activities and potential toxicities. For example, studies on phenylpropanoids have indicated that while the phenolic hydroxyl group's presence or absence might not significantly alter antifungal activity in acetate derivatives, the allyl group's presence in related compounds like eugenol (B1671780) is important for antifungal characteristics mdpi.com. In insecticidal studies against Spodoptera frugiperda, isoeugenol acetate, along with eugenol and isoeugenol, exhibited lethal effects and antifeedant activity, suggesting that structural modifications can influence efficacy nih.gov. While isoeugenol is a known skin sensitizer, isoeugenol acetate has shown a reduced potential for skin sensitization, potentially due to slower hydrolysis rates in the skin europa.eueuropa.eu.
Development of Novel Bioactive Derivatives
The chemical structure of isoeugenol acetate serves as a scaffold for the synthesis of novel compounds with potentially enhanced or targeted biological activities.
Targeted Synthesis for Specific Biological Applications
Researchers have synthesized various derivatives of isoeugenol acetate to explore new biological applications. For instance, ester derivatives have been synthesized by coupling isoeugenol with different acyl chlorides, showing promising antibacterial activity against Escherichia coli and Staphylococcus aureus ijraset.comijraset.comijsrst.comijfans.org. Hybrid molecules combining isoeugenol with other bioactive moieties, such as ferulic acid, have also been developed, with some conjugates demonstrating antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) acs.org. Furthermore, research has explored the synthesis of dehydrodiisoeugenol (B190919) (DHIE) derivatives, which are neolignans with reported anti-inflammatory, antioxidant, anticancer, and antimicrobial properties mdpi.com.
Computational Design and In Silico Screening
Computational methods are increasingly employed to design and screen potential bioactive derivatives of isoeugenol acetate. Molecular docking studies have been used to predict the binding affinity of isoeugenol to target proteins like GAPDH, identifying it as a potential inhibitor mdpi.com. Similarly, in silico screening has been performed on isoeugenol analogues to assess their drug-likeness and potential therapeutic activities, including as antibacterial agents researchgate.netrsc.org. These computational approaches aid in prioritizing compounds for synthesis and experimental validation, accelerating the drug discovery process.
Integration of Omics Technologies
The integration of 'omics' technologies, such as transcriptomics and metabolomics, offers a comprehensive view of how isoeugenol acetate and related compounds are synthesized and metabolized within biological systems. Transcriptomic analysis in plants like Syzygium aromaticum has helped to propose hypothetical scenarios for the conversion of isoeugenol acetate to eugenol, correlating gene expression profiles with phenylpropene concentrations researchgate.net. Similarly, transcriptomic data has been used to identify potential genes involved in the biosynthesis of related compounds like methyleugenol, with specific enzymes like isoeugenol synthase (IGS) being identified and studied nih.govfrontiersin.orgpnas.orgmaxapress.commdpi.com. Metabolomic studies, often combined with transcriptomics, can provide insights into the metabolic pathways influenced by these compounds, aiding in the understanding of their biological roles and the development of new derivatives researchgate.netfrontiersin.orgoup.comresearchgate.net.
Transcriptomics, Proteomics, and Metabolomics in Response to Isoeugenol Acetate
Understanding the cellular and molecular responses to Isoeugenol acetate is crucial for elucidating its biological roles. Omics technologies, including transcriptomics, proteomics, and metabolomics, provide powerful tools for dissecting these complex interactions.
Studies analyzing the biosynthesis of phenylpropanoids in plants have implicated Isoeugenol acetate in metabolic pathways. For instance, research on Syzygium aromaticum (clove) has proposed a hypothetical scenario where eugenol acetate is converted to eugenol, with transcriptomic and metabolomic data analysis supporting this pathway. Heatmaps from such analyses have indicated correlations between the expression profiles of specific genes and the concentrations of phenylpropenes, including eugenol acetate and isoeugenol acetate researchgate.netnih.gov. Genes encoding putative alcohol acyltransferases (AATs) have shown positive correlation with eugenol acetate concentration in these studies nih.gov.
Integrated transcriptomic and metabolomic analyses have also revealed changes in plant metabolic profiles in response to various stimuli. In mulberry fruit, such analyses identified up-regulation of metabolites within the phenylpropanoid pathway, including coniferyl acetate and eugenol/isoeugenol, in response to pathogen infection mdpi.com. Similarly, studies on floral scents in Lonicera japonica have utilized combined volatile metabolomics and transcriptomics to investigate the regulation of scent compounds, noting the enzymes involved in the conversion of coniferyl acetate to eugenol and isoeugenol frontiersin.org. Furthermore, transcriptomic data has been used to identify enzymes like t-anol/isoeugenol synthase, which converts coumaryl acetate to t-anol and coniferyl acetate to isoeugenol, highlighting the role of omics in pathway elucidation researchgate.net.
While direct proteomic studies specifically on Isoeugenol acetate are less common in the initial search results, the broader application of multi-omics approaches in understanding the mechanisms of related compounds, such as ferulic acid-isoeugenol hybrids, suggests its potential in future proteomic investigations acs.org. These studies collectively demonstrate the utility of omics technologies in mapping metabolic pathways and identifying key enzymes and gene expressions related to Isoeugenol acetate and its precursors or derivatives.
Table 1: Metabolite Changes in Phenylpropanoid Pathway (Mulberry Fruit Study)
| Metabolite Category | Change in Response to Stimulus |
| Phenylpropanoid Pathway | |
| Phenylalanine | Up-regulated |
| Sinapic acid | Up-regulated |
| Cinnamaldehyde | Up-regulated |
| p-Coumaraldehyde | Up-regulated |
| Coniferyl acetate | Up-regulated |
| Chavicol/Isochavicol | Up-regulated |
| Methylchavicol/Anethole | Up-regulated |
| Eugenol/Isoeugenol | Up-regulated |
| Methyleugenol/Isomethyleugenol | Up-regulated |
| Cinnamic acid | Down-regulated |
| p-Coumaric acid | Down-regulated |
| Caffeic acid | Down-regulated |
| Caffeyl aldehyde | Down-regulated |
| Coniferyl aldehyde | Down-regulated |
| β-d-glucosyl-2-coumarinate | Down-regulated |
| Coumarine | Down-regulated |
Data adapted from mdpi.com. Specific ratios of eugenol/isoeugenol were noted to be significantly higher in infected samples.
Sustainable Production and Bioprocess Development
The growing interest in Isoeugenol acetate necessitates efficient and sustainable production methods. Research is exploring biotechnological approaches, including microbial biotransformation and enzymatic engineering, to optimize its synthesis.
Optimization of Microbial Biotransformation Systems
Microbial biotransformation offers a promising route for the sustainable production of valuable compounds like Isoeugenol acetate. While specific optimization studies for Isoeugenol acetate using microbial systems were not detailed in the initial search, the broader field of phenylpropanoid biosynthesis in microbes is an active area of research. Efforts in engineering microorganisms to produce related compounds, such as eugenol and isoeugenol, often involve optimizing metabolic pathways and enzyme expression within host cells researchgate.netfrontiersin.org. Future research may focus on identifying or engineering microbial strains capable of efficiently converting precursor molecules into Isoeugenol acetate, optimizing fermentation conditions, and enhancing yields through metabolic engineering strategies.
Enzymatic Engineering for Improved Yields and Specificity
Enzymatic synthesis and engineering represent another key avenue for the efficient and specific production of Isoeugenol acetate. Studies have identified enzymes involved in the biosynthesis of related compounds, such as t-anol/isoeugenol synthase (IvAIS1) in Illicium verum, which catalyzes the conversion of coumaryl acetate to t-anol and coniferyl acetate to isoeugenol researchgate.net. Kinetic analysis of such enzymes provides crucial data for engineering efforts. For instance, IvAIS1 exhibited specific kinetic parameters when converting coniferyl acetate and coumaryl acetate, with a higher catalytic efficiency for coniferyl acetate researchgate.net.
Enzyme engineering can be employed to enhance the yield and specificity of Isoeugenol acetate production by modifying enzyme structures to improve substrate binding, catalytic activity, or product selectivity. Research into alcohol acyltransferases (AATs) has shown their involvement in esterifying phenolic compounds, potentially leading to the formation of acetates like Isoeugenol acetate researchgate.netnih.gov. Engineering these or other relevant enzymes could lead to more efficient biocatalytic routes for Isoeugenol acetate synthesis.
Translational Research and Therapeutic Potential
The exploration of Isoeugenol acetate's therapeutic potential is an emerging area, bridging fundamental research with practical applications. This involves further in vitro and in vivo studies to validate its biological activities and developing natural product-based interventions.
Further In Vitro and In Vivo Studies
Research into the biological activities of Isoeugenol acetate and its derivatives is ongoing. For example, Isoeugenol acetate has been identified as an inhibitor of ferroptosis, a regulated form of cell death, showing potential in alleviating oxidative stress and lipid peroxidation in cellular models medchemexpress.com. Studies have also investigated the effects of isoeugenol (a related compound) on fungal gene expression, revealing its impact on genes responsible for hydrophobicity and biofilm formation in Aspergillus fumigatus, suggesting potential antifungal applications nih.gov. While these studies focus on isoeugenol or its derivatives, they pave the way for similar investigations into Isoeugenol acetate's specific mechanisms of action in various biological contexts. Future in vitro studies could explore its effects on different cell lines and disease models, while in vivo studies in animal models would be essential to assess its efficacy and safety profile for potential therapeutic interventions.
Development of Natural Product-Based Interventions
Isoeugenol acetate, as a naturally occurring or derivable compound, holds promise for the development of natural product-based interventions. Its role as a ferroptosis inhibitor, for instance, could lead to the development of novel therapeutic strategies for diseases where ferroptosis plays a significant role medchemexpress.com. Furthermore, hybrid molecules incorporating isoeugenol or its derivatives, such as ferulic acid-isoeugenol conjugates, have demonstrated antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) acs.org. These findings suggest that Isoeugenol acetate itself, or rationally designed derivatives, could serve as lead compounds for developing new pharmaceutical agents or functional ingredients. Research in this area would focus on optimizing the structure-activity relationship of Isoeugenol acetate derivatives and evaluating their efficacy in preclinical and clinical settings.
Compound Name List:
Isoeugenol acetate
Isoeugenol
Eugenol
Coniferyl acetate
Chavicol
Isochavicol
Methylchavicol
Anethole
Methyleugenol
Methyl isoeugenol
Ferulic acid
Cinnamaldehyde
p-Coumaraldehyde
T-anol
T-anethole
Coumaryl acetate
Q & A
Q. What systematic strategies ensure comprehensive literature reviews on Isoeugenol acetate’s pharmacological applications?
- Methodological Answer : Use Boolean search strings in PubMed/Scopus (e.g., "Isoeugenol acetate" AND ("antifungal" OR "AChE inhibitor") NOT "industrial"). Screen patents via Google Patents for novel synthesis routes. Tools like CitationChaser can trace seminal references from older studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
